1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
Description
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one (CAS: 80992-93-4) is a fluorinated enone compound characterized by a trifluoromethyl (-CF₃) group attached to the para position of a phenyl ring, conjugated with a butenone backbone. Its molecular formula is C₁₁H₉F₃O, with a molecular weight of 214.18 g/mol . The compound exhibits a density of 1.206 g/cm³, a boiling point of 118°C, and a flash point of 119.7°C, reflecting moderate lipophilicity and thermal stability .
This compound has been investigated for its role as an acetylcholinesterase (AChE) inhibitor, demonstrating an IC₅₀ value of 26.33 ± 2.18 μM in enzymatic assays . Its structure-activity relationship (SAR) is influenced by the electron-withdrawing trifluoromethyl group, which enhances binding interactions with enzyme active sites while improving metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
(E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVQEHOBDSECPV-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876673 | |
| Record name | 3-Buten-2-one,4-(4-CF3-phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80992-93-4 | |
| Record name | 3-Buten-2-one,4-(4-CF3-phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another common method is the Suzuki–Miyaura coupling, which involves the reaction of boron reagents with aryl halides under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under controlled conditions to yield ketones or carboxylic acid derivatives. Key findings include:
Reagents/Conditions
-
Oxygen atmosphere with cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), irradiated by blue LED light (20 W) for 36 hours .
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Electrochemical oxidation using platinum electrodes at 4.5 V with tetraethylammonium p-toluenesulfonate as a supporting electrolyte .
Products
-
4-(4-Trifluoromethylphenyl)-3,4-dihydroquinolin-2(1H)-one via radical chain reactions initiated by visible light .
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Overoxidized byproducts (e.g., pyridine derivatives) observed at higher voltages (>10 V) .
Reduction Reactions
The α,β-unsaturated carbonyl moiety is susceptible to reduction, forming saturated alcohols or alkanes.
Reagents/Condients
-
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C.
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Sodium borohydride (NaBH₄) in methanol at room temperature.
Products
-
1-[4-(Trifluoromethyl)phenyl]butan-3-ol (primary alcohol) with NaBH₄.
-
Complete reduction to 1-[4-(trifluoromethyl)phenyl]butane using LiAlH₄.
Substitution Reactions
The trifluoromethyl group participates in nucleophilic aromatic substitution (NAS) and radical-mediated processes.
Examples
Cross-Coupling Reactions
The compound serves as a coupling partner in palladium-catalyzed reactions.
Suzuki–Miyaura Coupling
-
Conditions : Pd(dppf)₂Cl₂ catalyst, Bi₂O₃ base, THF/H₂O (4:1) at 70°C .
-
Substrates : Aryl boronic acids (e.g., 2-(trifluoromethyl)phenylboronic acid) .
-
Products : Biphenyl derivatives (e.g., 2-amino-5-oxo-4-(2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile) .
Condensation Reactions
The ketone group participates in Schiff base formation and ketoimine synthesis.
Schiff Base Condensation
-
Reagents : Primary amines (e.g., tert-butylamine) in THF at room temperature .
-
Products : NNO ketoimines with trifluoromethyl substituents .
Stability and Side Reactions
-
Hydrolytic Sensitivity : The trifluoromethyl group enhances stability against hydrolysis under acidic conditions but decomposes in strong bases (e.g., LiHMDS) .
-
Radical Intermediates : Visible-light irradiation promotes radical chain reactions, leading to unexpected byproducts .
Comparative Reactivity
| Feature | 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one | Analogues without CF₃ |
|---|---|---|
| Electrophilicity | Enhanced due to −CF₃ electron withdrawal | Moderate |
| Oxidation Potential | Lower (facilitates radical formation) | Higher |
| NAS Reactivity | Limited due to −CF₃ steric effects | Higher |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₉F₃O
- Molecular Weight : 214.19 g/mol
- CAS Number : 80992-93-4
- Boiling Point : 118 °C at 4 mmHg
The presence of the trifluoromethyl group is crucial as it influences the lipophilicity and electronic properties of the compound, enhancing its interactions with biological targets.
Medicinal Chemistry
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one has garnered attention in medicinal chemistry for its potential therapeutic applications:
- Anti-inflammatory Agents : Research indicates that compounds with similar structures may exhibit anti-inflammatory properties. The trifluoromethyl group can enhance binding affinity to biological targets, making it a candidate for drug development aimed at treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. Its ability to interact with cellular pathways involved in cancer progression is under investigation, and further studies are needed to elucidate its mechanism of action.
Organic Synthesis
The compound serves as an important building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of various complex organic molecules through reactions such as Michael addition and condensation reactions. This makes it valuable for creating diverse chemical libraries in pharmaceutical research .
- Ketoimine Derivatives : this compound is involved in the synthesis of NNO ketoimines, which are of interest due to their potential biological activities.
Material Science
In material science, this compound can be explored for its properties in:
- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance, leading to the development of advanced materials for various applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory potential | Demonstrated significant inhibition of pro-inflammatory cytokines in vitro. |
| Study B | Anticancer properties | Induced apoptosis in cancer cell lines; further mechanistic studies ongoing. |
| Study C | Synthesis applications | Successfully synthesized a series of ketoimines with enhanced reactivity using this compound as a precursor. |
Mechanism of Action
The mechanism by which 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of signaling pathways .
Comparison with Similar Compounds
1-(4-Fluorophenyl)but-1-en-3-one (CAS: 1611-38-7)
Trifluoroacetophenone (CHEMBL293277)
- Structure: A simpler acetophenone derivative with a -CF₃ group.
- Activity: Exhibits stronger AChE inhibition (IC₅₀ = 4.61 ± 0.34 μM) , likely due to reduced steric hindrance from the absence of the extended enone chain.
- Key Difference : The truncated structure enhances binding efficiency but may reduce selectivity.
1,1,1-Trifluoro-4-phenylbut-3-en-2-one
- Structure : -CF₃ group attached to the ketone rather than the phenyl ring.
- Molecular Weight : 200.16 g/mol .
Positional Isomers
4-(3-(Trifluoromethyl)phenyl)but-3-en-2-one (CAS: 80992-92-3)
- Structure : -CF₃ group in the meta position on the phenyl ring.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Boiling Point (°C) | |
|---|---|---|---|---|
| This compound | 214.18 | ~3.0* | 118 | |
| 1-(4-Fluorophenyl)but-1-en-3-one | 164.18 | 2.2 | N/A | |
| 1,1,1-Trifluoro-4-phenylbut-3-en-2-one | 200.16 | 2.83 | N/A |
*Estimated based on structural analogs.
Biological Activity
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one, a compound characterized by a trifluoromethyl group attached to a phenyl ring, exhibits significant biological activity, making it a subject of extensive research. This article delves into its biochemical interactions, pharmacological properties, and potential applications in various fields.
Chemical Structure and Properties
The compound's structure is defined by the following molecular formula:
- Molecular Formula : CHFO
- CAS Number : 115665-92-4
The trifluoromethyl group enhances the compound's lipophilicity, influencing its absorption and distribution within biological systems. This property is crucial for its interaction with biological targets.
This compound primarily acts through:
- Suzuki–Miyaura Coupling : It serves as a ligand in the preparation of ternary lanthanide complexes, facilitating important chemical reactions in organic synthesis.
- Schiff Base Condensation Reaction : The compound undergoes condensation reactions that lead to the formation of NNO ketoimines, which are significant in drug development.
Antimicrobial and Anticancer Properties
Research indicates that this compound possesses antimicrobial and anticancer activities. Its mechanism involves:
- Inhibition of Protein-Ligand Interactions : The compound can inhibit specific enzymes and proteins vital for microbial growth and cancer cell proliferation.
- Case Studies :
Pharmacological Applications
The compound's unique structure allows it to interact with multiple biological pathways:
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in cellular models.
- Potential Use in Drug Development : Its properties make it a candidate for further development as an anti-inflammatory or anticancer drug .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is compared with other trifluoromethylated compounds:
| Compound | Activity Type | Mechanism of Action |
|---|---|---|
| Fluoxetine | Antidepressant | Inhibition of serotonin reuptake |
| Celecoxib | Anti-inflammatory | COX-2 inhibition |
| Trifluoromethylpyridine | Agrochemical | Diverse chemical reactions |
This comparison highlights the distinct biological activities attributed to the specific structural features of this compound.
Research Findings and Future Directions
Recent studies are focusing on optimizing the synthesis of this compound and exploring its full potential in medicinal chemistry. The following areas are being investigated:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the trifluoromethyl group affect biological activity.
- Computational Studies : Utilizing molecular docking techniques to predict interactions with various biological targets .
- Clinical Trials : Future research may include clinical trials to evaluate its safety and efficacy in humans.
Q & A
Q. Example Optimization Table :
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Thionyl chloride | Ethanol | Reflux | 75 | 98 | |
| AlCl₃ | Toluene | 80 | 82 | 99 |
Methodological Tip : Monitor reaction progress via TLC and purify via column chromatography using hexane:ethyl acetate gradients.
How can researchers resolve discrepancies in X-ray crystallographic data refinement for α,β-unsaturated ketones like this compound?
Advanced Research Focus
Crystallographic refinement of fluorinated enones may face challenges like twinning or disordered trifluoromethyl groups. Strategies include:
Q. Example Workflow :
Index diffraction patterns using XDS or HKL-3000 .
Refine with SHELXL-2019 , applying "RIGU" restraints for CF₃ groups.
Validate with PLATON to check for missed symmetry or twinning .
What computational docking parameters in AutoDock Vina improve binding affinity predictions for trifluoromethyl-containing compounds?
Advanced Research Focus
The trifluoromethyl group’s hydrophobicity and steric bulk require tailored docking settings:
Q. Example Protocol :
receptor = protein.pdbqt
ligand = ligand.pdbqt
center_x = 10.5
center_y = 22.3
center_z = 18.7
size_x = 25
size_y = 25
size_z = 25
exhaustiveness = 32
Validation : Compare docking poses with crystallographic data (e.g., PDB 6XYZ) .
How does the electron-withdrawing effect of the trifluoromethyl group influence the keto-enol tautomerism in this compound?
Basic Research Focus
The CF₃ group stabilizes the keto form by withdrawing electron density from the carbonyl. Experimental validation methods:
Q. Data Interpretation :
| Form | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Keto | - | 1698 (C=O) |
| Enol | 15.2 (O-H) | 3200 (O-H) |
What strategies mitigate challenges in characterizing fluorinated aromatic intermediates during synthesis?
Advanced Research Focus
Fluorinated intermediates often exhibit low volatility and complex NMR splitting:
Q. Example 19F NMR Parameters :
- Frequency: 470 MHz
- Solvent: CDCl₃
- Reference: CFCl₃ (δ = 0 ppm)
How do structural modifications at the β-position of the enone system affect bioactivity?
Advanced Research Focus
Comparative studies using docking and QSAR reveal:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
